Px-12

Description

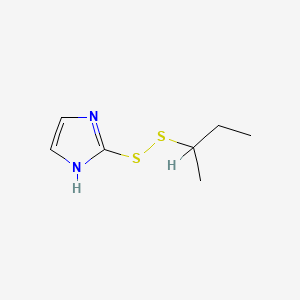

PX-12 (1-methylpropyl 2-imidazolyl disulfide) is a small-molecule inhibitor of Trx-1 (thioredoxin-1), stimulates apoptosis, down-regulates HIF-1α and vascular endothelial growth factor (VEGF) and inhibits tumor growth in animal models. Since high levels of Trx-1 have been associated with colorectal, gastric and lung cancers, this compound is indicated as a potential cancer treatment in combination with chemotherapy for patients with advanced metastatic cancer. Initial trials correlated doses of this compound with increased patient survival.

Thioredoxin-1 Inhibitor this compound is an orally bioavailable small molecule with potential antineoplastic activity. Thioredoxin-1 inhibitor this compound irreversibly binds to thioredoxin-1 (Trx-1) and inhibits its activity, which may result in growth inhibition and the induction of apoptosis. Overexpressed in many cancer cell types, the low molecular weight redox protein Trx-1 regulates transcription factor activity and inhibits apoptosis, promoting cell growth and survival; it also interacts with growth factors extracellularly to stimulate cell growth.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a thioredoxin inhibitor with antineoplastic activity

Structure

3D Structure

Properties

IUPAC Name |

2-(butan-2-yldisulfanyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBPYQWMFCTCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SSC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875689 | |

| Record name | S-BUTYL (2-IMIDAZOLYL) DISULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141400-58-0 | |

| Record name | IV 2 compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141400580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PX-12 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 141400-58-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PX-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PQ9CZ8BTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Px-12: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Px-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule inhibitor of thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1][2] Overexpressed in a variety of human cancers, Trx-1 is associated with aggressive tumor growth, resistance to therapy, and poor patient prognosis.[2][3] this compound exerts its anticancer effects by irreversibly binding to Trx-1, leading to a cascade of downstream events that culminate in cancer cell death. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Thioredoxin-1 Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of thioredoxin-1 (Trx-1).[2] this compound specifically targets the Cys73 residue in the non-catalytic domain of Trx-1 through thioalkylation.[4][5] Trx-1 is a critical component of the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis, promoting cell proliferation, and inhibiting apoptosis.[3] By inhibiting Trx-1, this compound disrupts these crucial cellular processes in cancer cells, which often exhibit a heightened dependence on the thioredoxin system to counteract the oxidative stress associated with their high metabolic rate.

The inhibition of Trx-1 by this compound leads to several downstream consequences that contribute to its anti-tumor activity:

-

Induction of Oxidative Stress: this compound treatment leads to an accumulation of reactive oxygen species (ROS) within cancer cells.[1][6][7] This is a direct result of Trx-1 inhibition, as the cell's capacity to scavenge ROS is diminished. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[8][9]

-

Apoptosis Induction: this compound is a potent inducer of apoptosis in various cancer cell lines.[1][6][7][10] The accumulation of ROS triggers the intrinsic, mitochondria-mediated apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the cleavage of caspase-3 and PARP.[1][4][6]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[4][7] This prevents cancer cells from progressing through the cell cycle and undergoing division.

-

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF): this compound down-regulates the expression of HIF-1α and its target gene, VEGF.[2][5][11] HIF-1α is a key transcription factor that is often stabilized in the hypoxic tumor microenvironment and drives the expression of genes involved in angiogenesis, cell survival, and metabolism.[12][13] By inhibiting Trx-1, this compound prevents the HIF-1α-mediated transcription of VEGF, a potent pro-angiogenic factor, thereby potentially inhibiting tumor angiogenesis.[2][5]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| A549 | Lung Cancer | ~20 | 72 | MTT |

| HepG2 | Hepatocellular Carcinoma | 30.30 | 24 | MTT |

| SMMC-7721 | Hepatocellular Carcinoma | 25.15 | 24 | MTT |

| HepG2 | Hepatocellular Carcinoma | 6.32 | 48 | MTT |

| SMMC-7721 | Hepatocellular Carcinoma | 13.38 | 48 | MTT |

Data compiled from multiple preclinical studies.[7]

Table 2: Clinical Pharmacodynamic Effects of this compound

| Parameter | Effect | Patient Population | Notes |

| Plasma Trx-1 Levels | Dose-dependent decrease | Advanced solid tumors | Average pre-treatment level of 94 ng/ml was lowered to 54 ng/ml on day 21.[14] |

| Circulating VEGF | Lowered in patients with high pretreatment levels | Advanced solid tumors | [14] |

| Clinical Response | Stable disease observed in 7 of 38 patients | Advanced solid tumors | [3][15][16] |

| Dose Limiting Toxicity | Reversible pneumonitis | Advanced solid tumors | Observed at doses ≥226 mg/m².[3][14][16] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[7]

-

This compound Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).[7] Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.[19][20]

Protocol:

-

Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[21]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protein Expression Analysis: Western Blot for HIF-1α and VEGF

Western blotting is used to detect the levels of specific proteins in cell lysates.[22]

Protocol:

-

Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions (induced by agents like CoCl₂), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For HIF-1α, nuclear extraction is recommended as it translocates to the nucleus upon stabilization.[22]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin) overnight at 4°C.[22]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits Trx-1, leading to increased ROS, apoptosis, and decreased angiogenesis.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the in vitro anticancer effects of this compound.

Logical Relationship of this compound's Dual Anti-Cancer Action

Caption: this compound inhibits tumor growth through direct cytotoxicity and anti-angiogenesis.

Conclusion

This compound demonstrates a multi-faceted mechanism of action against cancer cells, primarily driven by the irreversible inhibition of Trx-1. This leads to a state of oxidative stress, induction of apoptosis, and suppression of key pro-survival and pro-angiogenic pathways. The preclinical and clinical data, though showing modest single-agent efficacy in some cases, support the continued investigation of Trx-1 as a therapeutic target. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand the core mechanisms of this compound and to inform the design of future studies, potentially exploring this compound in combination with other anti-cancer agents to enhance its therapeutic potential.

References

- 1. Thioredoxin inhibitor this compound induces mitochondria-mediated apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A phase IB trial of 24-hour intravenous this compound, a Thioredoxin-1 inhibitor, in patients with advanced gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactive Oxygen Species: From Tumorigenesis to Therapeutic Strategies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Thioredoxin-1 inhibitor this compound induces human acute myeloid leukemia cell apoptosis and enhances the sensitivity of cells to arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibitive effect of sh-HIF1A-AS2 on the proliferation, invasion, and pathological damage of breast cancer via targeting miR-548c-3p through regulating HIF-1α/VEGF pathway in vitro and vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypoxia-inducible factor 1 upregulation of both VEGF and ANGPTL4 is required to promote the angiogenic phenotype in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. A Phase I pharmacokinetic and pharmacodynamic study of this compound, a novel inhibitor of thioredoxin-1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. google.com [google.com]

- 22. resources.novusbio.com [resources.novusbio.com]

Px-12: A Preclinical In-Depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical studies and results for Px-12, a novel small-molecule inhibitor of Thioredoxin-1 (Trx-1). The content herein is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, in vitro and in vivo efficacy, and the underlying experimental protocols of this compound.

Introduction

This compound (1-methylpropyl 2-imidazolyl disulfide) is an investigational anti-cancer agent that irreversibly inhibits Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1][2] Elevated levels of Trx-1 are observed in various human cancers and are associated with tumor growth, inhibition of apoptosis, and resistance to chemotherapy.[1] this compound's mechanism of action involves the downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), crucial players in tumor angiogenesis and survival.[1][3] Preclinical studies have demonstrated the potential of this compound as an anti-tumor agent, showing activity in various cancer cell lines and in vivo models.[2]

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the irreversible inhibition of Trx-1. This is achieved by the thio-alkylation of the cysteine residue Cys73 on the Trx-1 protein, which is located outside of its conserved redox catalytic site.[2][4] This inhibition disrupts the cellular redox balance and triggers a cascade of downstream events culminating in cancer cell death.

Induction of Oxidative Stress and Apoptosis

The inhibition of Trx-1 by this compound leads to an accumulation of intracellular reactive oxygen species (ROS).[5][6] This increase in oxidative stress is a key driver of this compound-induced apoptosis. The apoptotic pathway activated by this compound is mitochondria-dependent, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, including caspase-3, which are executioner enzymes of apoptosis.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in cancer cells.[2][6] This prevents the cells from progressing through mitosis and further contributes to the inhibition of tumor growth.

Signaling Pathway

The inhibition of Trx-1 by this compound disrupts the Trx-1/Apoptosis Signal-regulating Kinase 1 (ASK1) signaling pathway. Under normal conditions, reduced Trx-1 binds to and inhibits ASK1.[8] When this compound inhibits Trx-1, ASK1 is released and activated, leading to the downstream activation of the p38 MAPK and JNK stress response pathways, which can promote apoptosis.[8]

Preclinical Efficacy: In Vitro Studies

This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| MCF-7 | Breast Cancer | 1.9 | [2][3][8] |

| HT-29 | Colon Cancer | 2.9 | [2][3][8] |

| DLD-1 | Colorectal Cancer | Not specified, dose-dependent inhibition | [2][8] |

| SW620 | Colorectal Cancer | Not specified, dose-dependent inhibition | [2][8] |

| A549 | Lung Cancer | ~20 (at 72h) | [6] |

| SMMC-7721 | Hepatocellular Carcinoma | 4.05 | [9] |

| HepG2 | Hepatocellular Carcinoma | Not specified, dose-dependent inhibition | [2] |

Experimental Protocols: In Vitro Assays

Cell Viability Assay (MTT/CCK-8): Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[2][7] Cell viability was assessed using either MTT or CCK-8 assays according to the manufacturer's instructions. The absorbance was measured using a microplate reader, and IC50 values were calculated from dose-response curves.

Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with this compound.[2] After a designated period, the medium was replaced with fresh, drug-free medium, and the cells were allowed to grow for 1-2 weeks until visible colonies formed. Colonies were then fixed, stained (e.g., with crystal violet), and counted.

Apoptosis Assay (Annexin V/PI Staining): Cells were treated with this compound for a specified time, then harvested and washed with PBS.[4] Cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis: Following treatment with this compound, cells were harvested, fixed in ethanol, and stained with propidium iodide containing RNase A.[2] The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Preclinical Efficacy: In Vivo Studies

This compound has demonstrated anti-tumor activity in preclinical animal models, most notably in xenograft models of human cancers.

| Cancer Model | Animal Model | Treatment Regimen | Results | Citation(s) |

| Hepatocellular Carcinoma (SMMC-7721 xenograft) | Nude mice | This compound (15 mg/kg, i.p., daily) | Significant inhibition of tumor growth | [2] |

| Colon Cancer (HT-29 xenograft) | SCID mice | Not specified | In vivo antitumor activity | [2] |

| Osteosarcoma (LM8 murine model) | C3H mice | This compound (daily) | Suppressed local tumor progression | [10] |

Experimental Protocols: In Vivo Xenograft Studies

Animal Models: Immunodeficient mice, such as nude or SCID (Severe Combined Immunodeficiency) mice, are commonly used for establishing human tumor xenografts.[2][11] The animals are housed under specific pathogen-free conditions.

Tumor Implantation: Human cancer cells (e.g., 1x10^5 to 1x10^7 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[2]

Drug Administration: Once tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is typically formulated in a vehicle suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration.[2] Dosing schedules can vary, for example, daily administration for a specified number of weeks.

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2. Body weight of the animals is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models is not extensively available in the public domain. However, clinical studies in humans have provided some insights. Pharmacokinetic studies of intravenously administered this compound in patients with advanced solid tumors showed that the parent compound has rapid and irreversible binding to plasma components.[6] This results in low (ng/mL) peak plasma concentrations of non-bound this compound during infusion. The inactive metabolite of this compound, 2-mercaptoimidazole, was found to have a Cmax that increased linearly with the dose.[10] A notable aspect of this compound metabolism is the formation of 2-butanethiol, a volatile metabolite responsible for a pungent odor in treated patients.[10]

Toxicology

Preclinical toxicology studies in rats identified local phlebitis as a major toxicity at a dose of 90 mg/m² administered daily for 5 days. In a Phase I clinical trial, the dose-limiting toxicity was reversible pneumonitis, which occurred at a dose of 300 mg/m². Doses up to 226 mg/m² were generally well-tolerated.[10]

Conclusion

The preclinical data for this compound demonstrates its potential as an anti-cancer agent through its unique mechanism of inhibiting Trx-1. In vitro studies have consistently shown its ability to inhibit the proliferation of a variety of cancer cell lines and induce apoptosis. In vivo studies in xenograft models have supported these findings, showing inhibition of tumor growth. The mechanism involving the induction of ROS and disruption of the Trx-1/ASK1 signaling pathway provides a strong rationale for its anti-tumor activity. While challenges in its clinical development have been noted, particularly related to its pharmacokinetic profile and a pungent metabolite, the preclinical findings for this compound underscore the therapeutic potential of targeting the thioredoxin system in cancer. Further research into novel formulations or delivery methods for Trx-1 inhibitors may help to overcome these limitations.

References

- 1. Redox-Inactive Peptide Disrupting Trx1-Ask1 Interaction for Selective Activation of Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Thioredoxin promotes ASK1 ubiquitination and degradation to inhibit ASK1-mediated apoptosis in a redox activity-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thioredoxin-ASK1 complex levels regulate ROS-mediated p38 MAPK pathway activity in livers of aged and long-lived Snell dwarf mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

The Thioredoxin-1 Inhibitor Px-12: A Technical Guide to its Impact on HIF-1α and VEGF Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Px-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule inhibitor of Thioredoxin-1 (Trx-1), a key cellular redox protein. By irreversibly binding to Trx-1, this compound modulates downstream signaling pathways critical to cancer progression, most notably the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling axes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the Trx-1/HIF-1α/VEGF pathway.

Introduction

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. A master regulator of the cellular response to hypoxia is the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.

One of the most critical downstream targets of HIF-1 is Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor that stimulates the formation of new blood vessels, supplying tumors with essential nutrients and oxygen. The HIF-1α/VEGF signaling pathway is therefore a prime target for anticancer drug development.

Thioredoxin-1 (Trx-1) is a small, ubiquitous redox-regulating protein that is overexpressed in many human cancers and is associated with aggressive tumor growth and poor patient prognosis. Trx-1 plays a crucial role in maintaining a reducing intracellular environment and modulates the activity of various transcription factors. Notably, Trx-1 has been shown to enhance the transcriptional activity of HIF-1α, thereby promoting VEGF production and tumor angiogenesis[1][2].

This compound is a first-in-class inhibitor of Trx-1 that has demonstrated anti-tumor activity in preclinical models and has undergone investigation in Phase I and Ib clinical trials[3]. This guide will delve into the technical details of this compound's effects on the HIF-1α and VEGF signaling pathways.

Mechanism of Action of this compound

This compound exerts its biological effects primarily through the irreversible inhibition of Trx-1. This inhibition disrupts the cellular redox balance and interferes with key signaling pathways involved in cancer progression. Two primary mechanisms have been elucidated for this compound's downregulation of HIF-1α.

Direct Inhibition of Trx-1-Mediated HIF-1α Activation

The canonical mechanism of this compound action involves the direct inhibition of Trx-1. This compound irreversibly thioalkylates the Cys73 residue of Trx-1, rendering the protein inactive[4]. The active form of Trx-1 is known to enhance the transcriptional activity of HIF-1α. While the precise mechanism of this enhancement is still under investigation, it is believed to involve the reduction of key cysteine residues within HIF-1α or associated co-activators, such as p300/CBP, which facilitates their binding to DNA and transcriptional activation[5]. By inhibiting Trx-1, this compound prevents this redox-dependent enhancement of HIF-1α activity, leading to a downstream reduction in the expression of HIF-1 target genes, including VEGF.

SSAT1-Mediated, Trx-1-Independent HIF-1α Degradation

Interestingly, research has revealed a second, Trx-1-independent mechanism by which this compound can reduce HIF-1α levels. This compound has been shown to induce the expression of spermidine/spermine N1-acetyltransferase 1 (SSAT1)[6]. SSAT1 can bind to HIF-1α and the scaffold protein RACK1, which in turn promotes the ubiquitination and subsequent proteasomal degradation of HIF-1α in an oxygen-independent manner[6][7]. This pathway provides an alternative route for this compound to suppress HIF-1α and its downstream effects, even in cellular contexts where the direct Trx-1 inhibitory effects may be less prominent. This induction of SSAT1 by this compound is mediated through the activation of the transcription factor Nrf2 and its interaction with PMF-1[6].

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |

| MCF-7 (Breast Cancer) | Cell Growth | IC50 | 72 hours | 1.9 µM | [4][8] |

| HT-29 (Colon Cancer) | Cell Growth | IC50 | 72 hours | 2.9 µM | [4][8] |

| A549 (Lung Cancer) | Cell Growth | IC50 | 72 hours | ~20 µM | [9] |

| HepG2 (Hepatocellular Carcinoma) | Cell Growth | IC50 | 24 hours | 30.30 µM | [10] |

| HepG2 (Hepatocellular Carcinoma) | Cell Growth | IC50 | 48 hours | 6.32 µM | [10] |

| SMMC-7721 (Hepatocellular Carcinoma) | Cell Growth | IC50 | 24 hours | 25.15 µM | [10] |

| SMMC-7721 (Hepatocellular Carcinoma) | Cell Growth | IC50 | 48 hours | 13.38 µM | [10] |

| Various Cancer Cell Lines | HIF-1α Inhibition | IC50 | - | 7.2 µM | [11] |

| Various Cancer Cell Lines | VEGF Inhibition | IC50 | - | 10.4 µM | [11] |

Table 2: In Vivo Efficacy and Pharmacodynamics of this compound

| Model System | Treatment | Endpoint | Result | Reference |

| Non-tumor-bearing mice | 25 mg/kg this compound (i.v.) | Plasma Trx-1 reduction | 61.5% reduction at 2 hours; 76.3% reduction at 24 hours | [12][13] |

| HepG2 Xenograft Mice | 25 mg/kg this compound (i.v.) + 30 mg/kg 5-FU (i.p.) | Tumor Growth Inhibition | Significant synergistic anti-tumor effect | [10] |

| Advanced Solid Tumor Patients (Phase I) | 9 to 300 mg/m² this compound (i.v.) | Plasma Trx-1 levels | Dose-dependent decrease | [3] |

| Advanced Solid Tumor Patients (Phase I) | 9 to 300 mg/m² this compound (i.v.) | Plasma VEGF levels | Significant lowering in patients with high pretreatment levels | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on HIF-1α and VEGF signaling.

Western Blot Analysis of HIF-1α

Objective: To determine the protein levels of HIF-1α in cancer cells following treatment with this compound under normoxic and hypoxic conditions.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Cell culture medium and supplements

-

This compound

-

Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 7.5% acrylamide)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-HIF-1α antibody (e.g., Novus Biologicals, NB100-479 or NB100-105)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Loading control primary antibody (e.g., anti-β-actin)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. For hypoxic conditions, place the culture plates in a hypoxia chamber. Include untreated normoxic and hypoxic controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody (typically at a 1:500 to 1:2000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10-15 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:10000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

ELISA for VEGF Secretion

Objective: To quantify the concentration of secreted VEGF in the conditioned medium of cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

Human VEGF ELISA Kit (e.g., Thermo Fisher Scientific, Basic VEGF-A Human ELISA Kit; Abcam, ab222510)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Replace the medium with fresh medium containing the desired concentrations of this compound. Include untreated controls.

-

Conditioned Medium Collection: After the desired incubation period (e.g., 24-48 hours), collect the cell culture supernatant (conditioned medium).

-

Sample Preparation: Centrifuge the collected medium to remove any cells or debris.

-

ELISA Assay: Perform the VEGF ELISA according to the manufacturer's instructions. This typically involves the following steps:

-

Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Incubating to allow VEGF to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody that binds to the captured VEGF.

-

Washing the plate.

-

Adding an enzyme-linked secondary antibody that binds to the detection antibody.

-

Washing the plate.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of VEGF in the samples by comparing their absorbance values to a standard curve generated with known concentrations of VEGF.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's dual mechanisms of action on HIF-1α signaling.

Caption: Experimental workflow for Western blot analysis of HIF-1α.

Caption: Experimental workflow for VEGF ELISA.

Conclusion

This compound represents a promising therapeutic agent that targets the critical Trx-1/HIF-1α/VEGF signaling axis in cancer. Its dual mechanism of action, involving both direct inhibition of Trx-1 and induction of SSAT1-mediated HIF-1α degradation, provides a multifaceted approach to downregulating tumor angiogenesis and survival pathways. The quantitative data from preclinical and early clinical studies underscore its potential, while the detailed experimental protocols provided herein offer a roadmap for further investigation. The continued exploration of this compound and other Trx-1 inhibitors will undoubtedly contribute to the development of novel and effective cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. fn-test.com [fn-test.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. assaygenie.com [assaygenie.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. docs.abcam.com [docs.abcam.com]

- 8. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

The Role of PX-12 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PX-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule inhibitor of thioredoxin-1 (Trx-1), a key protein in cellular redox regulation. Overexpression of Trx-1 is frequently observed in various cancers and is associated with tumor growth, resistance to therapy, and inhibition of apoptosis. This compound covalently binds to a specific cysteine residue on Trx-1, leading to its irreversible inhibition. This disruption of the thioredoxin system results in an increase in intracellular reactive oxygen species (ROS), triggering a cascade of signaling events that culminate in apoptotic cell death. This technical guide provides a comprehensive overview of the mechanisms, signaling pathways, and experimental methodologies related to this compound-induced apoptosis, intended for researchers and professionals in the field of oncology and drug development.

Mechanism of Action of this compound

The primary molecular target of this compound is Thioredoxin-1 (Trx-1), a 12-kDa oxidoreductase that plays a crucial role in maintaining the cellular redox balance and is involved in various cellular processes, including cell proliferation, and apoptosis.[1] this compound acts as an irreversible inhibitor of Trx-1.[2] This inhibition disrupts the cell's ability to manage oxidative stress, leading to an accumulation of intracellular reactive oxygen species (ROS). The elevated ROS levels are a central mediator of this compound's pro-apoptotic effects.[3]

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound is a multi-faceted process primarily driven by oxidative stress. The key signaling events are outlined below.

ROS-Mediated Activation of ASK1-JNK Pathway

Under normal physiological conditions, Trx-1 is bound to Apoptosis Signal-regulating Kinase 1 (ASK1), keeping it in an inactive state. The inhibition of Trx-1 by this compound leads to the dissociation of the Trx-1/ASK1 complex. The liberated and now active ASK1 phosphorylates and activates downstream kinases, including c-Jun N-terminal kinase (JNK). The activated JNK pathway plays a pivotal role in mediating apoptosis in response to cellular stress.

Mitochondrial-Dependent Apoptosis

The increase in intracellular ROS and the activation of the JNK pathway converge on the mitochondria, initiating the intrinsic pathway of apoptosis. This is characterized by:

-

Alteration of Bcl-2 Family Proteins: this compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical determinant of mitochondrial outer membrane permeabilization (MOMP).

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the dissipation of the mitochondrial membrane potential.[3][5]

-

Cytochrome c Release and Apoptosome Formation: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.

-

Caspase Activation Cascade: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, including the cleavage of cellular substrates like PARP.[6][7]

Caption: this compound induced apoptotic signaling pathway.

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting cell growth and inducing apoptosis has been quantified in numerous cancer cell lines.

IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| A549 | Lung Cancer | ~20 | 72 | [3][5] |

| MCF-7 | Breast Cancer | 1.9 | Not Specified | [2] |

| HT-29 | Colon Cancer | 2.9 | Not Specified | [2] |

| HepG2 | Hepatocellular Carcinoma | 30.30 | 24 | [4] |

| HepG2 | Hepatocellular Carcinoma | 6.32 | 48 | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | 25.15 | 24 | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | 13.38 | 48 | [4] |

| HL-60 | Acute Myeloid Leukemia | Not Specified | 48 | [6] |

| NB4 | Acute Myeloid Leukemia | Not Specified | 48 | [6] |

| U937 | Acute Myeloid Leukemia | Not Specified | 48 | [6] |

Induction of Apoptosis by this compound

The percentage of apoptotic cells following this compound treatment is a direct measure of its pro-apoptotic activity.

| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) | Treatment Duration (h) | Reference |

| A549 | 20 | Increased | 72 | [3][5] |

| HepG2 | 10 | Increased | 48 | [4] |

| SMMC-7721 | 10 | Increased | 48 | [4] |

| HL-60 | 10 | Increased | 48 | [7] |

| NB4 | 10 | Increased | 48 | [7] |

| U937 | 10 | Increased | 48 | [7] |

Effect of this compound on Bax/Bcl-2 Ratio

The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a key indicator of the commitment to mitochondrial apoptosis.

| Cell Line | This compound Treatment | Change in Bax Expression | Change in Bcl-2 Expression | Resulting Bax/Bcl-2 Ratio | Reference |

| A549 | 20 µM for 72h | Increased | Decreased | Increased | [3] |

| HepG2 | 10 µM for 48h | Increased | Decreased | Increased | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Harvest both adherent and floating cells after treatment with this compound.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

JC-1 is a common fluorescent probe used to measure ΔΨm.

-

Cell Seeding and Treatment: Seed cells on glass coverslips or in a black-walled 96-well plate and treat with this compound.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Imaging/Measurement:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Flow Cytometry/Plate Reader: Quantify the red and green fluorescence intensities. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.[8][9][10][11]

-

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases.

-

Cell Lysis: Lyse the this compound-treated and control cells.

-

Assay Reaction: Add a luminogenic caspase-3/7 substrate (containing the DEVD sequence) to the cell lysates.[12]

-

Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase-3/7 activity.[13][14]

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in a variety of cancer cells through the targeted inhibition of Trx-1. Its mechanism of action, centered on the induction of oxidative stress and the subsequent activation of the mitochondrial apoptotic pathway, provides a clear rationale for its continued investigation in preclinical and clinical settings. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the multifaceted role of this compound in cancer therapy. A thorough understanding of its molecular pathways and the ability to quantify its effects are crucial for the development of novel treatment strategies that leverage the pro-apoptotic potential of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the growth of A549 lung cancer cells via G2/M phase arrest and ROS-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioredoxin-1 inhibitor this compound induces human acute myeloid leukemia cell apoptosis and enhances the sensitivity of cells to arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioredoxin-1 inhibitor this compound induces human acute myeloid leukemia cell apoptosis and enhances the sensitivity of cells to arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 13. Caspase-Glo 3/7 assay. [bio-protocol.org]

- 14. promega.com [promega.com]

The Pharmacodynamics of Px-12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Px-12, or 1-methylpropyl 2-imidazolyl disulfide, is a small molecule inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation. Overexpression of Trx-1 is implicated in various cancers, promoting tumor growth, inhibiting apoptosis, and contributing to chemotherapy resistance. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on signaling pathways, and summarizing key preclinical and clinical findings.

Mechanism of Action

This compound exerts its biological effects through the irreversible inhibition of Thioredoxin-1. This inhibition is achieved via the thioalkylation of the Cys73 residue on Trx-1, which is outside the conserved redox-active site.[1] This covalent modification effectively inactivates Trx-1, disrupting its ability to reduce downstream protein substrates. The inhibition of Trx-1 by this compound has also been shown to affect tubulin polymerization through cysteine oxidation.[2]

Signaling Pathways Modulated by this compound

The primary pharmacodynamic effect of this compound stems from the inhibition of Trx-1, which leads to a cascade of downstream cellular events. The key signaling pathways affected are the Hypoxia-Inducible Factor-1α (HIF-1α) pathway and the induction of apoptosis through reactive oxygen species (ROS).

This compound and the HIF-1α Pathway

Inhibition of Trx-1 by this compound leads to a significant downregulation of HIF-1α protein levels.[1] HIF-1α is a critical transcription factor that is stabilized under hypoxic conditions, a common feature of the tumor microenvironment. It promotes tumor survival and angiogenesis by upregulating the expression of genes such as Vascular Endothelial Growth Factor (VEGF). By destabilizing HIF-1α, this compound effectively reduces VEGF secretion, thereby inhibiting angiogenesis and tumor growth.[1]

This compound and Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in various cancer cell lines.[3][4] The underlying mechanism involves the generation of reactive oxygen species (ROS).[3][4] Inhibition of Trx-1 disrupts the cellular redox balance, leading to an accumulation of ROS. Elevated ROS levels can trigger the mitochondrial-dependent apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][5] This ultimately leads to the activation of caspases and programmed cell death.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize key findings.

Preclinical Data

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| A549 Lung Cancer | MTT Assay | Cell Growth Inhibition (IC50) | 20 µM (72h) | 50% inhibition | [4] |

| HT-29 Colon Cancer Xenograft | DCE-MRI | Tumor Microvascular Permeability | 25 mg/kg i.v. | 63% decrease within 2 hours | [2][6] |

| HT-29 Colon Cancer Xenograft | Western Blot | Redox Active Trx-1 in Tumor | 25 mg/kg i.v. | Significant decrease | [6] |

| LM8 Osteosarcoma | Cell Proliferation Assay | Cell Death | Dose- and time-dependent | Inhibition of proliferation | |

| Hepatocellular Carcinoma | Cell Viability Assay | Cell Growth Inhibition | Varies | Inhibition of cell growth | [5] |

Clinical Data from Phase I/Ib Trials

| Cancer Type | Dose Range | Pharmacodynamic Marker | Key Findings | Reference |

| Advanced Solid Tumors | 9 to 300 mg/m² (1 or 3-h i.v. infusion) | Plasma Trx-1 | Dose-dependent decrease in plasma Trx-1 concentrations. | [1][7][8] |

| Advanced Gastrointestinal Cancers | 150 to 450 mg/m² (24-h infusion) | Plasma Trx-1 | Trend towards decreased plasma Trx-1 in patients with baseline >18 ng/mL. | [2] |

| Advanced Cancers | 300 to 500 mg/m²/day (72-h infusion) | Plasma Trx-1 | Pre-dose Trx-1 levels ranged from 5.1 to 30.0 ng/mL. | [9] |

| Advanced Pancreatic Cancer | 54 or 128 mg/m² (3-h i.v. infusion) | Plasma Trx-1 | No consistent decrease observed. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacodynamic effects. Below are outlines of key experimental protocols.

Measurement of Thioredoxin-1 Levels (ELISA)

A common method for quantifying Trx-1 in plasma or cell lysates is the Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol Outline:

-

Plate Preparation: A 96-well plate is coated with a capture antibody specific for Trx-1.

-

Sample Addition: Plasma samples or cell lysates, along with a standard curve of known Trx-1 concentrations, are added to the wells.

-

Incubation and Washing: The plate is incubated to allow Trx-1 to bind to the capture antibody. Unbound material is removed by washing.

-

Detection Antibody: A biotinylated detection antibody that also binds to Trx-1 is added.

-

Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added.

-

Signal Detection: The HRP enzyme catalyzes a color change, which is stopped with an acid solution. The absorbance is read on a plate reader at 450 nm.

-

Quantification: The concentration of Trx-1 in the samples is determined by comparing their absorbance to the standard curve.

Western Blot Analysis for HIF-1α and VEGF

Western blotting is used to detect and quantify the protein levels of HIF-1α and VEGF in tumor tissue or cell lysates.

Protocol Outline:

-

Protein Extraction: Proteins are extracted from tumor tissue or cells using a lysis buffer.

-

Protein Quantification: The total protein concentration is determined using a method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for HIF-1α or VEGF.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to HIF-1α and VEGF is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Studies

Patient-derived or cell line-derived tumor xenografts in immunocompromised mice are a standard preclinical model to evaluate the anti-tumor efficacy of compounds like this compound.

Protocol Outline:

-

Cell Culture and Implantation: Human cancer cells (e.g., HT-29) are cultured and then injected subcutaneously into immunocompromised mice.[11]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, after which the mice are randomized into treatment and control groups.[11]

-

Drug Administration: this compound is administered to the treatment group according to a defined dose and schedule (e.g., intraperitoneal or intravenous injection). The control group receives a vehicle control.

-

Monitoring: Tumor volume and mouse body weight are measured regularly.[11]

-

Endpoint and Tissue Collection: At the end of the study (determined by tumor size or a set time point), the mice are euthanized, and tumors are excised for further analysis.

-

Pharmacodynamic Analysis: Tumor tissues can be analyzed for Trx-1 activity, protein levels of HIF-1α and VEGF (Western blot or immunohistochemistry), and markers of apoptosis and proliferation (e.g., Ki-67 staining).[12][13] Microvessel density can also be assessed.[14][15][16][17]

Conclusion

This compound is a potent and irreversible inhibitor of Thioredoxin-1 with clear pharmacodynamic effects in both preclinical models and clinical settings. Its mechanism of action, centered on the disruption of Trx-1's redox function, leads to the downregulation of the pro-angiogenic HIF-1α pathway and the induction of apoptosis via oxidative stress. While clinical development has faced challenges, the data generated from studies on this compound provide a valuable foundation for the continued investigation of Trx-1 as a therapeutic target in oncology. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacodynamics of this compound and the broader field of redox-targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase IB trial of 24-hour intravenous this compound, a Thioredoxin-1 inhibitor, in patients with advanced gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Phase I pharmacokinetic and pharmacodynamic study of this compound, a novel inhibitor of thioredoxin-1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. A randomized phase II study of this compound, an inhibitor of thioredoxin in patients with advanced cancer of the pancreas following progression after a gemcitabine-containing combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nuclear translocation of thioredoxin-1 promotes colorectal cancer development via modulation of the IL-6/STAT3 signaling axis through interaction with STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-Vivo Visualization of Tumor Microvessel Density and Response to Anti-Angiogenic Treatment by High Resolution MRI in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microvascular Density, Endothelial Area, and Ki-67 Proliferative Index Correlate Each Other in Cat Post-Injection Fibrosarcoma [mdpi.com]

Px-12: A Technical Guide to a Potent Thioredoxin-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Px-12, also known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule and a potent, irreversible inhibitor of thioredoxin-1 (Trx-1).[1] Trx-1 is a key oxidoreductase enzyme that plays a critical role in cellular redox balance, proliferation, and apoptosis. Its overexpression is implicated in the pathobiology of numerous cancers, making it a compelling target for therapeutic intervention. This compound exerts its biological effects by selectively targeting and inactivating Trx-1, leading to the induction of oxidative stress and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is an unsymmetrical disulfide containing a sec-butyl group and an imidazole moiety.

Chemical Structure:

Caption: this compound inhibits Trx-1, leading to ROS accumulation, stress kinase activation, and apoptosis.

Biological Activity

This compound has demonstrated significant anti-tumor activity in a variety of cancer cell lines. Its efficacy is often correlated with the expression levels of Trx-1.

Table 3: In Vitro Biological Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HT-29 | Colon Cancer | 2.9 |

| DLD-1 | Colorectal Cancer | Varies (dose- and time-dependent) [1] |

| SW620 | Colorectal Cancer | Varies (dose- and time-dependent) [1] |

| H929 | Multiple Myeloma | Varies (dose- and time-dependent) |

Experimental Protocols

Synthesis of this compound (1-methylpropyl 2-imidazolyl disulfide)

Note: This is a generalized protocol based on the synthesis of similar unsymmetrical disulfides and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

-

2-Mercaptoimidazole

-

sec-Butanethiol (2-butanethiol)

-

Dimethyl sulfoxide (DMSO)

-

An oxidizing agent (e.g., air, iodine, or hydrogen peroxide)

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel with stirring capability

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Thiol Oxidation: In a reaction vessel under an inert atmosphere, dissolve 2-mercaptoimidazole in a suitable solvent like DMSO.

-

Addition of Second Thiol: To the stirred solution, add an equimolar amount of sec-butanethiol.

-

Oxidative Coupling: Introduce a gentle stream of air or add a suitable oxidizing agent (e.g., a solution of iodine in ethanol) dropwise to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching: Once the reaction is complete, quench any excess oxidizing agent. For instance, if iodine was used, a dilute solution of sodium thiosulfate can be added until the color disappears.

-

Extraction and Purification: Extract the product into an organic solvent. The crude product is then purified using column chromatography on silica gel to yield pure 1-methylpropyl 2-imidazolyl disulfide (this compound).

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Thioredoxin Reductase (TrxR) Inhibition Assay using DTNB

This protocol is adapted from commercially available kits and published literature for measuring TrxR activity and can be used to assess the inhibitory effect of this compound.

Materials:

-

Purified recombinant human thioredoxin reductase (TrxR)

-

NADPH

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare fresh solutions of NADPH and DTNB in the assay buffer. Prepare serial dilutions of this compound in assay buffer from the stock solution.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution (at various concentrations) or vehicle control (DMSO)

-

TrxR enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the interaction between this compound and the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a mixture of NADPH and DTNB to each well.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes. The increase in absorbance corresponds to the reduction of DTNB to 2-nitro-5-thiobenzoate (TNB).

-

Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the kinetic curve for each concentration of this compound. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

TrxR Inhibition Assay Workflow

Caption: Workflow for determining the inhibitory activity of this compound on TrxR.

Conclusion

This compound is a valuable research tool for studying the role of the thioredoxin system in various physiological and pathological processes. Its potent and irreversible inhibition of Trx-1 makes it an attractive candidate for further investigation as a potential therapeutic agent, particularly in the context of oncology. This technical guide provides a foundational understanding of this compound's chemical and biological properties, which is essential for researchers and drug development professionals working in this area. Further studies are warranted to fully elucidate its therapeutic potential and to develop strategies to optimize its clinical utility.

References

Methodological & Application

Application Notes and Protocols: PX-12 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule and an irreversible inhibitor of Thioredoxin-1 (Trx-1).[1][2] Trx-1 is a key redox protein often overexpressed in various human cancers, where it contributes to tumor growth, inhibits apoptosis, and is associated with decreased patient survival.[3][4] this compound exerts its inhibitory effect primarily through the irreversible thioalkylation of the Cys73 residue on Trx-1.[5][6] This inhibition disrupts cellular redox balance, leading to downstream effects such as the induction of apoptosis, downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), and cell cycle arrest.[3][7] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound on cancer cell lines.

Mechanism of Action: this compound Signaling Pathway

This compound primarily targets the Thioredoxin-1 system, leading to a cascade of events that culminate in anti-tumor activity. The diagram below illustrates the key steps in this pathway.

Caption: this compound inhibits Trx-1, leading to increased ROS, apoptosis, and reduced HIF-1α/VEGF.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 72 h | 1.9 | [2][6] |

| HT-29 | Colon Cancer | 72 h | 2.9 | [2][6] |

| A549 | Lung Cancer | 72 h | ~20 | [7] |

| HepG2 | Hepatocellular Carcinoma | 24 h | 30.30 | [8] |

| HepG2 | Hepatocellular Carcinoma | 48 h | 6.32 | [8] |

| SMMC-7721 | Hepatocellular Carcinoma | 24 h | 25.15 | [8] |

| SMMC-7721 | Hepatocellular Carcinoma | 48 h | 13.38 | [8] |

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol describes how to determine the effect of this compound on cancer cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability after this compound treatment using an MTT assay.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (Soluble in DMSO)[9]

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 1 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate.[7]

-

Include wells for vehicle control (DMSO) and blank (medium only).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 3.12, 6.25, 12.5, 25, 50 µM).[8]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Add medium with the same concentration of DMSO as the highest this compound dose to the vehicle control wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7][8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage of the vehicle control:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

-

Intracellular Reactive Oxygen Species (ROS) Detection Assay

This protocol outlines the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

DCFH-DA probe

-

Serum-free medium

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Cell Staining:

-

Flow Cytometry Analysis:

-

Wash the cells three times with PBS to remove excess probe.[8]

-

Resuspend the cells in a suitable volume of PBS for flow cytometry.

-

Analyze the fluorescence of the cells using a flow cytometer, typically with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cell population for each treatment condition.

-

Compare the fluorescence of this compound-treated cells to the vehicle control to determine the fold increase in ROS production.

-

Conclusion

The protocols provided herein offer a framework for investigating the in vitro anti-cancer effects of this compound. By utilizing assays for cell viability and ROS production, researchers can effectively quantify the dose-dependent efficacy of this compound and gain insights into its mechanism of action. These methods are fundamental for the preclinical evaluation of this compound and other Trx-1 inhibitors in drug development pipelines.

References

- 1. Facebook [cancer.gov]